3-(Bromomethyl)-1,2-oxazole-5-sulfonamide
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Overview
Description
3-(Bromomethyl)-1,2-oxazole-5-sulfonamide is a heterocyclic compound that features both bromomethyl and sulfonamide functional groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,2-oxazole-5-sulfonamide typically involves the bromination of a precursor oxazole compound. One common method includes the reaction of 1,2-oxazole-5-sulfonamide with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-1,2-oxazole-5-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
3-(Bromomethyl)-1,2-oxazole-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1,2-oxazole-5-sulfonamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This covalent modification can disrupt essential biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 3-(Chloromethyl)-1,2-oxazole-5-sulfonamide
- 3-(Iodomethyl)-1,2-oxazole-5-sulfonamide
- 3-(Methyl)-1,2-oxazole-5-sulfonamide
Comparison: Compared to its analogs, 3-(Bromomethyl)-1,2-oxazole-5-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in various chemical reactions. Additionally, the sulfonamide group enhances its solubility and potential biological activity .
Properties
IUPAC Name |
3-(bromomethyl)-1,2-oxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O3S/c5-2-3-1-4(10-7-3)11(6,8)9/h1H,2H2,(H2,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFVZZJLQGFUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CBr)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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